molecular formula C10H10N2O3 B6249697 methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 29546-55-2

methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B6249697
CAS No.: 29546-55-2
M. Wt: 206.2
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Description

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable nucleophile, followed by cyclization to form the pyrrolopyridine core. The final step involves the esterification of the carboxylic acid group to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolopyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways that promote tumor growth and proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target proteins, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and ester groups enhance its solubility and facilitate its use in various chemical reactions and biological assays.

Properties

CAS No.

29546-55-2

Molecular Formula

C10H10N2O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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